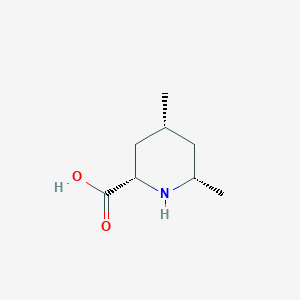

(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid” is a potent ADC cytotoxin encoding a member of the C-type lectin/C-type lectin-like domain (CTL/CTLD) superfamily . It is involved in protein folding and diverse functions such as cell adhesion, cell signaling, glycoprotein turnover, and roles in inflammation and immune responses .

Molecular Structure Analysis

The molecular formula of “(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid” is C37H40N2O6S . It has an average mass of 640.788 Da and a monoisotopic mass of 640.260681 Da .科学的研究の応用

Epimerization in Thiazolidine Carboxylic Acids

Research on thiazolidine carboxylic acids has shown epimerization at the C-2 position in neutral, protic solvents. This property is particularly evident in compounds like 2(R,S)-5,5-Trimethylthiazolidine-4-(S)-carboxylic acid, which undergo rapid equilibration in acidic environments. The stability and chiral integrity of these compounds have implications for their potential applications in synthesizing enantiomeric forms of various chemical compounds (Nagasawa, Goon, & Shirota, 1981).

Role in Material Science and Biochemistry

The closely related compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid has been found useful in material science and biochemistry. It acts as an inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher, suggesting potential applications in studying molecular structures and dynamics (Toniolo, Crisma, & Formaggio, 1998).

Proton Magnetic Resonance Studies

Proton magnetic resonance (PMR) studies of cyclic compounds like cis- and trans-2,6-Dimethylpiperidine provide insights into the configurations and stereochemical properties of such compounds. This information is vital for understanding their behavior in various chemical reactions and potential applications in synthesizing complex molecules (Booth, Little, & Feeney, 1968).

Hydrogen Bonding in Organic Salts

Studies focusing on hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives highlight the role these compounds play in forming organic salts. This understanding is crucial for designing new materials with specific properties (Jin et al., 2011).

Intermolecular Hydrogen Bonding

Research on compounds like 2,2-dimethylbutynoic acid with pyridone terminus demonstrates the formation of intermolecular hydrogen-bonded dimers. This property is significant for the development of new materials with specific binding and recognition capabilities (Wash, Maverick, Chiefari, & Lightner, 1997).

Reactivity in Peptide Synthesis

The reactivity of related compounds like 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids is important in peptide synthesis. Understanding their crystal structures and molecular orbital calculations aids in developing new methods for peptide synthesis (Crisma et al., 1997).

特性

IUPAC Name |

(2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCPKVKLLIOMQR-VQVTYTSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](N[C@@H](C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3012523.png)

![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)

![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)

![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)

![3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3012538.png)

![(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3012539.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B3012540.png)

![2-Chloro-N-(3-hydroxy-2-methylpropyl)-N-[(2-methoxy-4-methylphenyl)methyl]acetamide](/img/structure/B3012541.png)

![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)